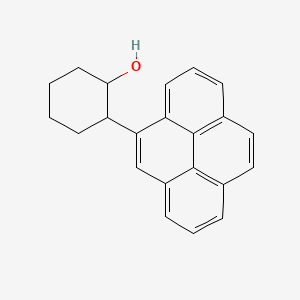
2-Pyren-4-ylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyren-4-ylcyclohexan-1-ol is an organic compound with the molecular formula C22H20O. It features a cyclohexane ring substituted with a pyrene moiety and a hydroxyl group. This compound is notable for its aromatic structure, which includes multiple rings and a secondary alcohol functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyren-4-ylcyclohexan-1-ol typically involves the following steps:
Formation of the Pyrene Moiety: Pyrene can be synthesized through the cyclization of aromatic hydrocarbons.
Attachment to Cyclohexane: The pyrene moiety is then attached to a cyclohexane ring through a Friedel-Crafts alkylation reaction.
Introduction of the Hydroxyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Friedel-Crafts alkylation and subsequent oxidation processes. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Pyren-4-ylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Pyren-4-ylcyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Pyren-4-ylcyclohexan-1-ol involves its interaction with molecular targets through its aromatic rings and hydroxyl group. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated by its ability to form stable complexes with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Pyrene: A simpler aromatic hydrocarbon with similar structural features.
Cyclohexanol: A cyclohexane ring with a hydroxyl group but without the aromatic pyrene moiety.
Phenylcyclohexanol: Similar structure but with a phenyl group instead of a pyrene moiety
Uniqueness
2-Pyren-4-ylcyclohexan-1-ol is unique due to its combination of a large aromatic system (pyrene) and a cyclohexane ring with a hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
111209-32-6 |
|---|---|
Molecular Formula |
C22H20O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-pyren-4-ylcyclohexan-1-ol |
InChI |
InChI=1S/C22H20O/c23-20-10-2-1-8-17(20)19-13-16-7-3-5-14-11-12-15-6-4-9-18(19)22(15)21(14)16/h3-7,9,11-13,17,20,23H,1-2,8,10H2 |
InChI Key |
STBJRWKSXSYQRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC3=CC=CC4=C3C5=C(C=CC=C25)C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



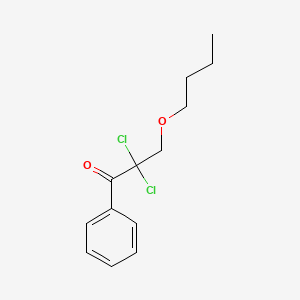
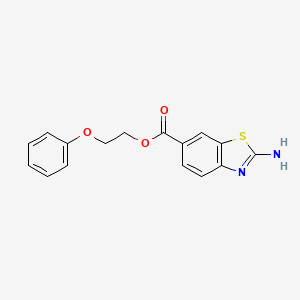
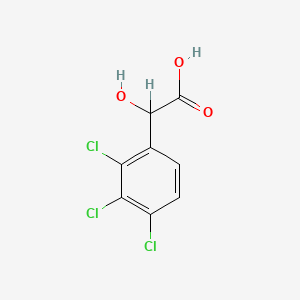
![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)
![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)
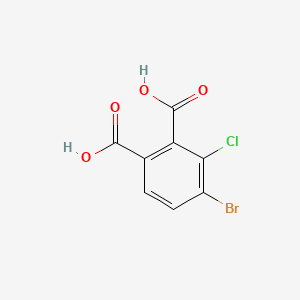
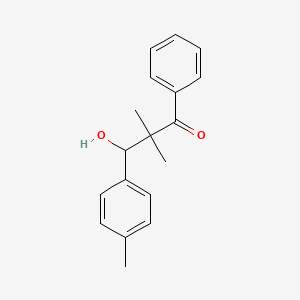

![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)
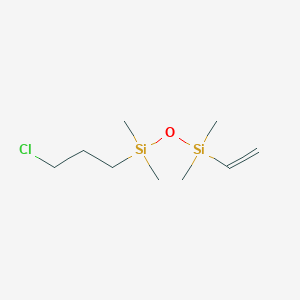

![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
